1-(difluoromethyl)-N-[3-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)propyl]-5-methyl-1H-pyrazole-4-sulfonamide
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Overview
Description
1-(DIFLUOROMETHYL)-N~4~-[3-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)PROPYL]-5-METHYL-1H-PYRAZOLE-4-SULFONAMIDE is a complex organic compound characterized by its unique structure, which includes difluoromethyl, nitro, and pyrazole groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(DIFLUOROMETHYL)-N~4~-[3-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)PROPYL]-5-METHYL-1H-PYRAZOLE-4-SULFONAMIDE typically involves multiple steps, including the formation of the pyrazole ring and subsequent functionalization. One common method involves the reaction of difluoroacetoacetic acid with triethyl orthoformate in the presence of acetic anhydride, followed by treatment with methyl hydrazine to form the pyrazole ring . The nitro group is introduced through nitration reactions, and the sulfonamide group is added via sulfonation reactions .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, improved reaction conditions, and scalable processes .
Chemical Reactions Analysis
Types of Reactions
1-(DIFLUOROMETHYL)-N~4~-[3-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)PROPYL]-5-METHYL-1H-PYRAZOLE-4-SULFONAMIDE undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The difluoromethyl group can be involved in reduction reactions to form different derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can introduce various functional groups at the sulfonamide position .
Scientific Research Applications
1-(DIFLUOROMETHYL)-N~4~-[3-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)PROPYL]-5-METHYL-1H-PYRAZOLE-4-SULFONAMIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, including as an enzyme inhibitor.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1-(DIFLUOROMETHYL)-N~4~-[3-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)PROPYL]-5-METHYL-1H-PYRAZOLE-4-SULFONAMIDE involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s lipophilicity and permeability, allowing it to effectively interact with biological membranes and enzymes . The nitro group can participate in redox reactions, potentially leading to the formation of reactive intermediates that can modulate enzyme activity .
Comparison with Similar Compounds
Similar Compounds
3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid: Used as an intermediate in the synthesis of fungicides.
Isoxazole derivatives: Contain similar functional groups and are used in various chemical and pharmaceutical applications.
Uniqueness
1-(DIFLUOROMETHYL)-N~4~-[3-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)PROPYL]-5-METHYL-1H-PYRAZOLE-4-SULFONAMIDE is unique due to its combination of difluoromethyl, nitro, and sulfonamide groups, which confer distinct chemical and biological properties. This makes it a valuable compound for diverse scientific research applications .
Properties
Molecular Formula |
C13H18F2N6O4S |
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Molecular Weight |
392.38 g/mol |
IUPAC Name |
1-(difluoromethyl)-N-[3-(3,5-dimethyl-4-nitropyrazol-1-yl)propyl]-5-methylpyrazole-4-sulfonamide |
InChI |
InChI=1S/C13H18F2N6O4S/c1-8-12(21(22)23)10(3)19(18-8)6-4-5-17-26(24,25)11-7-16-20(9(11)2)13(14)15/h7,13,17H,4-6H2,1-3H3 |
InChI Key |
MGKGNLBZXVAXPU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NN1C(F)F)S(=O)(=O)NCCCN2C(=C(C(=N2)C)[N+](=O)[O-])C |
Origin of Product |
United States |
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